N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core fused with a pyridine carboxamide moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of strong bases to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the triazolopyrazine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the pyridine carboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets kinases, such as c-Met kinase, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation, survival, and metastasis.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: Compounds such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine share a similar core structure and exhibit comparable biological activities.
Pyridine Carboxamides: Other pyridine carboxamide derivatives also show significant biological activities, particularly as kinase inhibitors.
Uniqueness
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of a triazolopyrazine core and a pyridine carboxamide moiety. This structural feature enhances its binding affinity and specificity for kinase targets, making it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
2-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c19-10-7(2-1-3-13-10)11(20)15-6-8-16-17-9-12(21)14-4-5-18(8)9/h1-5H,6H2,(H,13,19)(H,14,21)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZNNJFBKFMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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